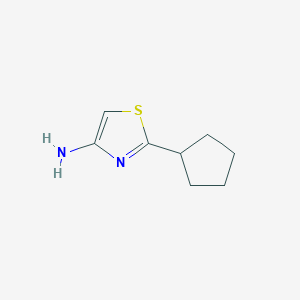

2-Cyclopentylthiazol-4-amine

Description

Structure

3D Structure

Properties

CAS No. |

906670-47-1 |

|---|---|

Molecular Formula |

C8H12N2S |

Molecular Weight |

168.26 g/mol |

IUPAC Name |

2-cyclopentyl-1,3-thiazol-4-amine |

InChI |

InChI=1S/C8H12N2S/c9-7-5-11-8(10-7)6-3-1-2-4-6/h5-6H,1-4,9H2 |

InChI Key |

NPCIYEPXTNCXRZ-UHFFFAOYSA-N |

SMILES |

C1CCC(C1)C2=NC(=CS2)N |

Canonical SMILES |

C1CCC(C1)C2=NC(=CS2)N |

Origin of Product |

United States |

Synthetic Methodologies and Route Optimization for 2 Cyclopentylthiazol 4 Amine

Retrosynthetic Analysis of the 2-Cyclopentylthiazol-4-amine Framework

A retrosynthetic analysis provides a systematic approach to deconstruct the target molecule into simpler, commercially available starting materials. This process illuminates the most viable bond disconnections and strategic considerations for the synthesis.

Disconnection Strategies for Thiazole (B1198619) Ring Formation

The most prevalent and logical disconnection for the thiazole ring follows the pathway of the Hantzsch thiazole synthesis. This involves breaking the C(2)-N(3) and S(1)-C(5) bonds, or the N(3)-C(4) and S(1)-C(2) bonds, which are formed in the final cyclization step. For a 2,4-disubstituted thiazole like this compound, this strategy leads to two primary synthons: a thioamide-derived synthon and an α-halocarbonyl-derived synthon.

Specifically, a C-N and C-S disconnection within the thiazole ring of the target molecule suggests a reaction between a thioamide bearing the cyclopentyl group and a two-carbon component with a masked or precursor amine functionality. This approach is generally favored due to the reliability of the Hantzsch reaction and its variants.

Approaches for Incorporating the Cyclopentyl Moiety

The cyclopentyl group at the C-2 position of the thiazole ring can be introduced through the thioamide starting material. Retrosynthetically, this means that the thioamide precursor, cyclopentanecarbothioamide (B1603094), is a key building block. This thioamide can be synthesized from the corresponding cyclopentanecarboxamide (B1346233) by treatment with a thionating agent such as Lawesson's reagent or phosphorus pentasulfide. Alternatively, cyclopentanecarbonitrile (B127170) can be treated with hydrogen sulfide.

Another, less common, approach would involve the synthesis of a 2-unsubstituted thiazole followed by a subsequent C-H functionalization or cross-coupling reaction to introduce the cyclopentyl group. However, this method is generally more complex and less atom-economical than incorporating the cyclopentyl moiety from the outset.

Considerations for the Amine Functionality

The amine group at the C-4 position presents a key synthetic challenge. A direct retrosynthetic disconnection would lead to an α-amino-α'-haloketone or a related synthon. However, such compounds can be unstable. A more practical approach involves using a precursor to the amine group. For instance, an α-halocarbonyl compound bearing a group that can be readily converted to an amine, such as a nitro or azido (B1232118) group, can be employed.

A common and effective strategy in Hantzsch-type syntheses of 4-aminothiazoles is the use of an α-haloacetonitrile. In this case, the nitrile group serves as a precursor to the C-4 carbon and the 4-amino group. The reaction of a thioamide with an α-haloacetonitrile leads to the formation of a 2-substituted-4-aminothiazole directly. Therefore, a key precursor for the synthesis of this compound is 2-chloroacetonitrile or 2-bromoacetonitrile.

Direct Synthesis Approaches to the Thiazol-4-amine System

Based on the retrosynthetic analysis, the most direct and efficient methods for the synthesis of this compound involve the condensation of a cyclopentyl-containing thioamide with a suitable two-carbon electrophile.

Adaptations of Hantzsch Thiazole Synthesis for this compound Precursors

The Hantzsch thiazole synthesis is a versatile method for the preparation of thiazole derivatives, first described in 1887. nih.gov The classical Hantzsch synthesis involves the reaction of an α-haloketone with a thioamide. To synthesize this compound, this reaction can be adapted by using cyclopentanecarbothioamide and an α-halo compound that can introduce the 4-amino group.

A highly effective adaptation involves the reaction of cyclopentanecarbothioamide with an α-haloacetonitrile, such as 2-chloroacetonitrile. The reaction proceeds via initial S-alkylation of the thioamide by the α-haloacetonitrile, followed by an intramolecular cyclization where the nitrogen of the thioamide attacks the nitrile carbon. Tautomerization of the resulting imine yields the aromatic 4-aminothiazole ring. This method provides a direct route to the desired product in a single synthetic step from the key precursors.

| Reactant 1 | Reactant 2 | Product | Key Features |

| Cyclopentanecarbothioamide | 2-Chloroacetonitrile | This compound | Direct formation of the 4-amino group. |

| Cyclopentanecarbothioamide | 2-Bromo-1-nitroethane | 2-Cyclopentyl-4-nitrothiazole | Requires subsequent reduction of the nitro group. |

Alternative One-Pot Methodologies for Thiazole Formation

To improve efficiency and reduce waste, one-pot synthetic methodologies are highly desirable. For the synthesis of this compound, a one-pot reaction could involve the in situ generation of one of the key precursors.

One such approach could be a three-component reaction. For example, cyclopentanecarboxaldehyde, a source of sulfur (like sodium hydrosulfide), ammonia, and an α-haloacetonitrile could potentially react in a single pot to form the target molecule. However, controlling the selectivity and reactivity of multiple components can be challenging.

A more established one-pot approach involves the reaction of a ketone, thiourea (B124793), and an oxidizing agent like iodine. nih.gov While this is typically used for 2-aminothiazoles where the C-2 substituent comes from the thiourea, adaptations could be envisioned. A more relevant one-pot synthesis for the target compound would be a modification of the Hantzsch synthesis where the reaction conditions are optimized to be performed in a single vessel without isolation of intermediates. For instance, the synthesis of cyclopentanecarbothioamide from cyclopentanecarboxamide and Lawesson's reagent could be directly followed by the addition of 2-chloroacetonitrile and a base to promote the cyclization in the same reaction vessel.

| Method | Starting Materials | Advantages | Challenges |

| Sequential Hantzsch Synthesis | Cyclopentanecarbothioamide, 2-Chloroacetonitrile | High yields, well-established | Requires pre-synthesis of thioamide |

| One-Pot Three-Component Reaction | Cyclopentanecarboxaldehyde, Sulfur source, Ammonia, α-haloacetonitrile | Atom economy, reduced steps | Potential for side reactions, optimization required |

| One-Pot Sequential Reaction | Cyclopentanecarboxamide, Lawesson's reagent, 2-Chloroacetonitrile | Time-efficient, avoids isolation of thioamide | Compatibility of reagents and conditions |

Multi-Step Synthetic Sequences for this compound

Multi-step synthesis provides a planned pathway to construct complex molecules from simpler starting materials. vapourtec.comlibretexts.org For this compound, the synthesis is logically designed around the formation of the thiazole ring, which typically involves the reaction of a sulfur-containing nucleophile with a suitable electrophilic partner.

The successful synthesis of the target compound hinges on the preparation of key precursors. A common and effective strategy for constructing 2-substituted thiazoles is the Hantzsch thiazole synthesis, which involves the reaction of a thioamide with an α-halocarbonyl compound. nih.govnih.gov In the context of this compound, a primary precursor is cyclopentanecarbothioamide.

This thioamide can be prepared from the corresponding amide, cyclopentanecarboxamide, by treatment with a thionating agent. Lawesson's reagent is frequently employed for this transformation, effectively converting the carbonyl oxygen to sulfur.

The other key precursor must provide the remaining atoms of the thiazole ring, including the C4-amine functionality. This is typically an α-halocarbonyl compound that possesses a protected or latent amino group. An example of such a precursor is 2-amino-2-chloroacetophenone, which upon cyclization would yield a 4-aminothiazole derivative. The specific precursor for introducing the 4-amino group without other substituents would be a derivative of a 2-halo-aminoethanal or 2-halo-aminoacetonitrile.

Table 1: Key Precursors for this compound Synthesis

| Precursor Name | Chemical Structure | Role in Synthesis | Preparation Method |

|---|---|---|---|

| Cyclopentanecarbothioamide | C₅H₉CSNH₂ | Provides the C2-cyclopentyl group, the sulfur atom, and the N3 atom of the thiazole ring. | Thionation of cyclopentanecarboxamide using Lawesson's reagent. |

The cornerstone of the synthesis is the cyclization step that forms the thiazole ring. The Hantzsch thiazole synthesis is the most widely recognized method for this purpose. nih.gov The reaction mechanism involves the initial nucleophilic attack of the sulfur atom from the thioamide (cyclopentanecarbothioamide) on the α-carbon of the halocarbonyl compound. This is followed by an intramolecular condensation between the thioamide's nitrogen and the carbonyl group, leading to a hydroxythiazoline intermediate. nih.gov Subsequent dehydration of this intermediate yields the aromatic thiazole ring.

The reaction conditions for this cyclization can be optimized to maximize yield and minimize side products. This includes the choice of solvent, reaction temperature, and reaction time.

Table 2: Typical Reaction Conditions for Hantzsch-type Thiazole Synthesis

| Parameter | Condition | Rationale |

|---|---|---|

| Solvent | Ethanol (B145695), Dimethylformamide (DMF), Acetonitrile (B52724) | Polar solvents are typically used to dissolve the reactants and facilitate the ionic reaction steps. researchgate.net |

| Temperature | Room Temperature to Reflux | The reaction is often heated to ensure a reasonable reaction rate, though some high-speed syntheses can occur at ambient temperature. researchgate.net |

| Reaction Time | 30 seconds to 8 hours | Varies significantly based on reactants, solvent, temperature, and whether catalytic or energy-intensive methods (microwaves) are used. researchgate.netnih.gov |

| Base (optional) | Triethylamine, Potassium Carbonate | A base may be used to neutralize the hydrogen halide formed during the reaction, driving the equilibrium towards the product. acs.org |

After the synthesis, isolating the pure this compound from the reaction mixture is a critical step. The choice of purification method depends on the physical properties of the compound and the nature of the impurities.

Filtration and Washing : Often, the product precipitates from the reaction mixture upon completion or cooling. The crude solid can be collected by filtration and washed with a suitable solvent (like cold ethanol) to remove soluble impurities. researchgate.net

Recrystallization : This is a common technique for purifying solid organic compounds. The crude product is dissolved in a hot solvent and allowed to cool slowly, forming pure crystals while impurities remain in the solution. Cyclohexane has been used for recrystallizing similar compounds like 2-amino-4-cyclohexylthiazole. prepchem.com

Acid-Base Extraction : As an amine, the target compound can be protonated with an acid to form a water-soluble salt. This allows for its separation from non-basic impurities via liquid-liquid extraction. The free amine is then regenerated by adding a base and extracted back into an organic solvent. beilstein-journals.org

Column Chromatography : For mixtures that are difficult to separate by other means, silica (B1680970) gel column chromatography can be employed. A solvent system is chosen that allows the desired compound to be separated from impurities based on differences in polarity.

Thin-Layer Evaporation : For certain aminothiazoles, specialized techniques such as vacuum distillation using a thin-layer evaporator can be an effective purification method, particularly for removing water and other volatile impurities from a crude base. google.com

Novel Synthetic Methodologies and Process Intensification

Recent advancements in synthetic organic chemistry have focused on developing more efficient, cost-effective, and environmentally friendly methods. These novel approaches are applicable to the synthesis of this compound, aiming to improve upon traditional multi-step sequences.

The use of catalysts can significantly accelerate reaction rates, improve yields, and allow for milder reaction conditions. For thiazole synthesis, several catalytic systems have been developed.

Heterogeneous Catalysts : These catalysts exist in a different phase from the reactants, simplifying their removal from the reaction mixture through simple filtration. This allows for catalyst reuse, making the process more economical and sustainable. nanobioletters.com Examples include:

Copper Silicate : Used as a reusable heterogeneous catalyst for the synthesis of 4-substituted 2-amino thiazoles, offering high yields and an easy workup procedure. nanobioletters.com

Silica-Supported Tungstosilicic Acid : An efficient and reusable catalyst for one-pot, multi-component synthesis of Hantzsch thiazole derivatives. nih.govresearchgate.net

Ionic Liquids : These salts, which are liquid at low temperatures, can act as both solvents and catalysts. They are known for their low volatility and can often be recycled, offering a greener alternative to traditional organic solvents. nanobioletters.com

Nanocatalysts : Nanoparticle-based catalysts offer a high surface-area-to-volume ratio, leading to high catalytic activity. Magnetic nanocatalysts have been developed that can be easily separated from the reaction mixture using an external magnet. rsc.org

Table 3: Comparison of Catalytic Systems for Thiazole Synthesis

| Catalyst Type | Example | Key Advantages |

|---|---|---|

| Heterogeneous Solid Acid | Silica-Supported Tungstosilicic Acid nih.gov | Reusable, easily separated, environmentally benign. |

| Heterogeneous Metal-Based | Copper Silicate nanobioletters.com | Reusable, efficient, promotes rapid reaction. |

| Nanocatalyst | Magnetic Zeolite-Based IL rsc.org | High activity, simple magnetic separation, recyclable. |

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netnih.govsruc.ac.uk Several green strategies have been successfully applied to the synthesis of thiazole derivatives.

Microwave-Assisted Synthesis : Microwave irradiation can dramatically reduce reaction times from hours to minutes and often increases product yields compared to conventional heating. nih.govbepls.com This is due to efficient and uniform heating of the reaction mixture.

Ultrasound-Mediated Synthesis (Sonochemistry) : The use of ultrasonic waves can enhance chemical reactivity. This technique often leads to higher yields, shorter reaction times, and purer products under milder conditions, sometimes even in the absence of a solvent. bepls.comtandfonline.com

Use of Green Solvents : Replacing hazardous organic solvents with environmentally benign alternatives is a core principle of green chemistry. Water and ethanol are preferred solvents for many thiazole syntheses, as they are non-toxic, inexpensive, and readily available. nanobioletters.combepls.com

Solvent-Free Conditions : Performing reactions without a solvent (neat) or by grinding solid reactants together minimizes waste and simplifies purification. researchgate.netorganic-chemistry.org This approach is both economically and environmentally advantageous.

Table 4: Green Chemistry Approaches in Thiazole Synthesis

| Technique | Description | Advantages |

|---|---|---|

| Microwave Irradiation bepls.com | Use of microwave energy to heat the reaction. | Rapid reaction times, improved yields, high purity. |

| Ultrasonic Irradiation tandfonline.com | Application of ultrasound to induce chemical reactions. | Shorter reaction times, high yields, milder conditions. |

| Green Solvents bepls.com | Use of environmentally friendly solvents like water or ethanol. | Reduced toxicity and environmental impact, increased safety. |

| Solvent-Free Grinding organic-chemistry.org | Reactants are ground together in a mortar and pestle without solvent. | Eliminates solvent waste, simple procedure, often rapid. |

High-Throughput Synthesis and Parallelization Strategies

To accelerate the discovery of novel therapeutic agents, high-throughput and parallel synthesis strategies have been adapted for the creation of 2-aminothiazole (B372263) libraries. These methods allow for the rapid generation of a large number of distinct but structurally related compounds for biological screening.

Parallel Solution-Phase Synthesis: A notable strategy involves the solution-phase parallel synthesis of 2-aminothiazole libraries, which can be fully automated. nih.gov This approach utilizes automated synthesizers, such as the Chemspeed ASW 2000, to manage the reaction, work-up, and isolation of products in a parallel fashion. nih.gov This methodology enables the production of compound libraries in good yields and high purity without the need for subsequent purification steps, significantly streamlining the drug discovery process. nih.gov

Continuous Flow Synthesis: Another powerful high-throughput technique is the use of automated multistep continuous flow synthesis. nih.gov While demonstrated for complex structures like 2-(1H-indol-3-yl)thiazoles, the core principles are applicable to the synthesis of simpler 2-substituted aminothiazoles. nih.gov In this method, streams of reagents are mixed in heated microreactors for very short residence times (often less than 15 minutes) to achieve sequential reactions, such as the Hantzsch thiazole synthesis followed by further modifications. nih.gov This technique allows for rapid reaction optimization, scalability, and the efficient construction of complex molecules over multiple steps without isolating intermediates. nih.gov

Table 1: Comparison of High-Throughput Synthesis Strategies for Aminothiazole Scaffolds

| Feature | Parallel Solution-Phase Synthesis | Continuous Flow Synthesis |

| Platform | Automated Synthesizer (e.g., Chemspeed) | Microfluidic Reactors (e.g., Syrris AFRICA®) |

| Format | Discrete reactions in parallel wells | Continuous stream of reagents |

| Key Advantage | Fully automated reaction, work-up, and isolation nih.gov | Rapid synthesis (<15 min), multistep capability nih.gov |

| Scalability | Good for library generation | Excellent for both small and large scale |

| Purification | Often yields pure products directly nih.gov | May require in-line or post-synthesis purification |

Stereochemical Control in this compound Synthesis

The parent molecule, this compound, is achiral. Therefore, discussions of stereochemical control apply to the synthesis of its derivatives where one or more chiral centers are introduced, for instance, by modifying the cyclopentyl ring or by adding a chiral substituent to the amine group.

When chirality is a factor in derivative synthesis, controlling the stereochemical outcome is crucial. Asymmetric synthesis methods are employed to selectively produce a desired stereoisomer.

A highly effective method for achieving stereocontrol in the synthesis of related thiazole structures involves the use of chiral auxiliaries. For example, a highly diastereoselective synthesis of 2-(1-aminoalkyl)thiazole derivatives has been achieved through the reduction of an intermediate tert-butylsulfinyl ketimine. jst.go.jp In this approach, a chiral sulfinamide, such as (R)-tert-butanesulfinamide, is condensed with a 2-acylthiazole to form a sulfinyl ketimine. jst.go.jp The subsequent diastereoselective reduction of the C=N bond, often with a reducing agent like sodium borohydride, is directed by the bulky and stereochemically defined sulfinyl group, leading to the formation of the corresponding amine with high diastereomeric excess. jst.go.jp The chiral auxiliary can then be cleaved to yield the enantiomerically enriched amino-thiazole derivative. jst.go.jp

Table 2: Example of Diastereoselective Reduction in Thiazole Synthesis jst.go.jp

| Substrate | Reducing Agent | Solvent | Temperature | Diastereomeric Ratio (d.r.) |

| 2-(Sulfinylimino)thiazole | NaBH₄ | THF | -78°C | >99:1 |

Chiral pool synthesis is a strategy that utilizes readily available, inexpensive, and enantiomerically pure natural products, such as amino acids, sugars, or terpenes, as starting materials. tcichemicals.com This approach leverages the inherent chirality of the starting material to build more complex chiral molecules.

While a powerful and widely used strategy in organic synthesis, specific documented examples of chiral pool synthesis leading directly to derivatives of this compound are not prominently featured in the surveyed scientific literature. However, the principle remains applicable; a chiral cyclopentane (B165970) derivative sourced from the chiral pool could theoretically be elaborated into a suitable precursor for the thiazole ring formation, thereby establishing the stereochemistry of the final product.

When a synthetic route produces a racemic mixture (an equal mixture of both enantiomers) of a chiral derivative of this compound, resolution techniques are required to separate them.

Classical Resolution: This method involves reacting the racemic amine with an enantiomerically pure chiral resolving agent, typically a chiral acid (like tartaric acid or mandelic acid), to form a pair of diastereomeric salts. mdpi.com Since diastereomers have different physical properties, such as solubility, they can be separated by fractional crystallization. mdpi.com Once separated, the pure diastereomeric salt is treated with a base to liberate the desired enantiomerically pure amine. rsc.org

Chiral Chromatography: A more modern and widely applicable technique is chiral chromatography. mdpi.com This method uses a chiral stationary phase (CSP) in a high-performance liquid chromatography (HPLC) or gas chromatography (GC) column. The racemic mixture is passed through the column, and the two enantiomers interact differently with the chiral stationary phase, causing them to travel through the column at different rates and elute separately. mdpi.com This allows for the effective separation and isolation of both enantiomers in high purity.

Table 3: Comparison of Enantiomeric Resolution Techniques

| Technique | Principle | Advantages | Disadvantages |

| Classical Resolution | Formation and separation of diastereomeric salts via crystallization. mdpi.com | Can be cost-effective for large-scale separations. | Process can be time-consuming and labor-intensive; success is not guaranteed. mdpi.com |

| Chiral Chromatography | Differential interaction of enantiomers with a chiral stationary phase. mdpi.com | Widely applicable, high purity achievable, analytical and preparative scales. | Higher cost of chiral columns and solvents; can be limited in scale. |

Chemical Reactivity and Derivatization Studies of 2 Cyclopentylthiazol 4 Amine

Reactivity of the Thiazole (B1198619) Heterocycle in 2-Cyclopentylthiazol-4-amine

The thiazole ring in this compound is an electron-rich aromatic system. The endocyclic nitrogen and sulfur atoms, along with the powerful electron-donating effect of the C2-amino group, significantly influence its reactivity towards various reagents.

Electrophilic Aromatic Substitution Patterns on the Thiazole Ring

The 2-amino group is a potent activating group in the context of electrophilic aromatic substitution, directing incoming electrophiles to specific positions on the thiazole ring. Due to mesomeric effects, the electron density is highest at the C5 position, making it the primary site for electrophilic attack. The C4 position is already substituted with a cyclopentyl group, thus sterically and electronically directing substitution away from this site.

Common electrophilic substitution reactions for activated thiazoles include halogenation and nitration.

Halogenation: The reaction of 2-aminothiazoles with halogens (e.g., Br₂, Cl₂) or halogenating agents like N-bromosuccinimide (NBS) typically results in selective substitution at the C5 position. mdpi.comnih.gov Biocatalytic halogenation using vanadium-dependent haloperoxidases has also been demonstrated to efficiently brominate the C5 position of 4-acyl-2-aminothiazoles under mild, aqueous conditions. nih.gov This enzymatic approach highlights the inherent reactivity of the C5 site. nih.gov

Nitration: While less common due to the potential for oxidation and the acidic conditions often employed, nitration can also be directed to the C5 position.

The general mechanism for these substitutions follows the classical pathway for electrophilic aromatic substitution, involving the formation of a positively charged intermediate (a sigma complex or arenium ion) which is stabilized by the resonance delocalization of the charge, particularly involving the lone pair of the C2-amino group. libretexts.orgkhanacademy.org Subsequent deprotonation restores the aromaticity of the thiazole ring.

| Reaction | Reagent | Position of Substitution | Typical Product |

| Bromination | Br₂ in Acetic Acid | C5 | 2-Amino-5-bromo-4-cyclopentylthiazole |

| Chlorination | SO₂Cl₂ | C5 | 2-Amino-5-chloro-4-cyclopentylthiazole |

| Biocatalytic Bromination | VHPO, KBr, H₂O₂ | C5 | 2-Amino-5-bromo-4-cyclopentylthiazole nih.gov |

Nucleophilic Attack and Ring Transformations

While the electron-rich nature of the 2-aminothiazole (B372263) ring makes it generally resistant to nucleophilic aromatic substitution, reactions can occur under specific conditions or at different sites.

Reactions at Ring Nitrogen (N3): The endocyclic nitrogen at the N3 position possesses a lone pair of electrons and can act as a nucleophile. Alkylation at this position is a key step in the formation of fused heterocyclic systems. For example, reaction with α-haloketones leads to N-alkylation at the ring nitrogen, followed by an intramolecular cyclization involving the C2-amino group to yield imidazo[2,1-b]thiazole (B1210989) derivatives. mdpi.comnih.govnih.govrsc.org

Displacement of the Amino Group: The exocyclic amino group at C2 is generally not a good leaving group. However, it can be converted into a diazonium salt by treatment with nitrous acid (NaNO₂/HCl). The resulting diazonium group is an excellent leaving group and can be displaced by a variety of nucleophiles in reactions analogous to the Sandmeyer reaction, allowing for the introduction of halogens (Cl, Br), cyano groups, or hydroxyl groups at the C2 position. nih.gov

Ring Transformation: Under certain conditions, the thiazole ring can undergo transformations. For instance, multicomponent reactions involving aldehydes, alkynes, and thiourea (B124793) (a precursor to the 2-aminothiazole core) can lead to the formation of 2-amino-4H-1,3-thiazines. nih.gov

Oxidation and Reduction Chemistry of the Thiazole System

The thiazole ring is relatively stable to oxidation. However, strong oxidizing agents can lead to ring cleavage or modification of substituents. The oxidation of 2-aminobenzothiazoles has been studied, suggesting that the thiazole moiety can be susceptible to oxidative degradation under harsh conditions. acs.org Photochemical degradation induced by UV light has been shown to cause initial decarboxylation (if a carboxylic acid group is present) followed by complex ring-opening reactions, indicating a lack of stability under high-energy irradiation. mdpi.com

Reduction of the thiazole aromatic system is not a common transformation and typically requires harsh conditions, such as catalytic hydrogenation at high pressure and temperature, which may also affect other functional groups. More commonly, reduction reactions target substituents on the ring rather than the heterocycle itself.

Reactions Involving the Primary Amine Functionality

The primary amine at the C2 position is a key center of reactivity in this compound, behaving as a potent nucleophile. This allows for a wide array of derivatization strategies, including alkylation, acylation, and condensation reactions. researchgate.net

N-Alkylation and N-Acylation Reactions

The nucleophilic nitrogen of the primary amine readily attacks electrophilic carbon centers.

N-Alkylation: The amine can be alkylated using alkyl halides or other alkylating agents. The reaction typically proceeds via an Sₙ2 mechanism. Due to the potential for over-alkylation, reaction conditions must be carefully controlled to selectively obtain the mono-alkylated secondary amine. Using a large excess of the primary amine can favor mono-alkylation.

N-Acylation: This is a very common and efficient reaction for 2-aminothiazoles. nih.gov Acylating agents such as acyl chlorides and acid anhydrides react readily with the primary amine to form stable amide derivatives. mdpi.comnih.govreddit.com The reaction is often carried out in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to neutralize the acid byproduct (e.g., HCl). nih.gov In some cases, direct acylation can lead to low yields or mixtures of products, including bis-acylated derivatives. nih.gov Protecting group strategies, such as using a Boc-protected amine, can facilitate clean acylation followed by deprotection to yield the desired mono-acylated product. nih.gov

| Reaction Type | Reagent Example | Base/Catalyst | Product Type |

| N-Alkylation | Iodomethane (CH₃I) | K₂CO₃ | Secondary Amine |

| N-Acylation | Acetyl Chloride (CH₃COCl) | Pyridine | Amide (N-acetamide) nih.gov |

| N-Acylation | Acetic Anhydride ((CH₃CO)₂O) | None or mild acid | Amide (N-acetamide) mdpi.comnih.gov |

| N-Sulfonylation | Tosyl Chloride (TsCl) | Pyridine | Sulfonamide |

Formation of Imines, Enamines, and Other Nitrogenous Functional Groups

The primary amine functionality can undergo condensation reactions with carbonyl compounds to form new carbon-nitrogen double bonds.

Imine (Schiff Base) Formation: this compound reacts with aldehydes or ketones, typically under acid catalysis, to form imines, also known as Schiff bases. niscpr.res.innih.govresearchgate.net This reversible reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. niscpr.res.insjpas.com The removal of water (e.g., by azeotropic distillation or using a dehydrating agent) drives the equilibrium towards the imine product. These imine derivatives are important intermediates for further synthetic transformations. mdpi.comnih.govnih.gov

Enamine Formation: Enamines are formed from the reaction of a carbonyl compound with a secondary amine. Therefore, this compound itself does not form an enamine directly. However, an N-alkylated derivative (a secondary amine) could subsequently react with an aldehyde or ketone to form an enamine.

Other Nitrogenous Derivatives: The primary amine can react with other electrophiles to form a variety of functional groups. For example, reaction with isothiocyanates yields the corresponding N-substituted thiourea derivatives. mdpi.comnih.gov

| Reactant | Conditions | Functional Group Formed | Product Class |

| Aldehyde (R-CHO) | Acid catalyst, heat | -N=CHR | Imine (Schiff Base) niscpr.res.innih.gov |

| Ketone (R-CO-R') | Acid catalyst, heat | -N=CR'R | Imine (Schiff Base) niscpr.res.in |

| Isothiocyanate (R-NCS) | Room Temperature | -NH-C(=S)-NHR | Thiourea Derivative mdpi.comnih.gov |

Condensation Reactions and Heterocycle Annulation

The presence of an endocyclic nitrogen atom and an exocyclic amino group makes this compound a versatile precursor for the synthesis of fused heterocyclic systems through condensation and annulation reactions. The nucleophilic character of both the endocyclic N-3 and the exocyclic 4-amino group allows it to react with various 1,3-dielectrophilic synthons to construct annulated ring systems, most notably the thiazolo[3,2-a]pyrimidine core.

A prevalent strategy involves the reaction of 2-aminothiazole derivatives with β-dicarbonyl compounds, such as β-ketoesters like ethyl acetoacetate. researchgate.net In a typical reaction, the more nucleophilic endocyclic nitrogen attacks one of the carbonyl groups, followed by condensation of the amino group with the second carbonyl, leading to cyclization and dehydration to yield the fused pyrimidinone ring. The specific reaction conditions can influence the outcome, but this approach provides a reliable route to substituted thiazolo[3,2-a]pyrimidin-5-ones.

Another important class of reactants for heterocycle annulation is α,β-unsaturated ketones. These compounds undergo a Michael-type addition with the 2-amino group, followed by an intramolecular cyclization and subsequent aromatization (often via oxidation or elimination) to afford thiazolo[3,2-a]pyrimidines. researchgate.net This method allows for the introduction of a wide variety of substituents on the newly formed pyrimidine (B1678525) ring, depending on the structure of the unsaturated ketone used.

Multicomponent reactions (MCRs) offer an efficient pathway to densely functionalized thiazolo[3,2-a]pyrimidines in a single step. researchgate.net For instance, a three-component reaction between a 2-aminothiazole, an aldehyde, and a β-ketoester can directly construct the fused heterocyclic system. researchgate.net This approach is highly valued for its atom economy and ability to rapidly generate molecular diversity. The reaction of this compound with dialkyl acetylenedicarboxylates (such as DMAD) also serves as a route to thiazolo[3,2-a]pyrimidine derivatives. nih.gov

The following table illustrates potential condensation reactions for the synthesis of thiazolo[3,2-a]pyrimidine derivatives starting from this compound.

| Reactant(s) | Resulting Fused System | Key Reaction Type |

| Ethyl Acetoacetate | 2-Cyclopentyl-7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one | Condensation/Cyclization |

| α,β-Unsaturated Ketone (e.g., Chalcone) | Substituted 2-Cyclopentyl-5,7-diaryl-5H-thiazolo[3,2-a]pyrimidine | Michael Addition/Cyclization |

| Aromatic Aldehyde + Ethyl Acetoacetate | Substituted 2-Cyclopentyl-thiazolo[3,2-a]pyrimidine | Three-Component Reaction |

| Diethyl Malonate | 2-Cyclopentyl-5,7-dihydroxy-thiazolo[3,2-a]pyrimidine | Condensation/Cyclization |

Functionalization and Modification of the Cyclopentyl Moiety

While the thiazole-amine portion of the molecule is typically the focus of reactivity studies, the cyclopentyl moiety offers opportunities for structural modification to modulate the compound's physicochemical properties.

Although not commonly reported for this specific molecule, standard organic transformations could potentially be applied to alter the size of the cyclopentyl ring.

Ring Expansion: A carbocation-mediated ring expansion could transform the cyclopentyl group into a cyclohexyl ring. For instance, if a hydroxyl group were introduced onto a carbon of the cyclopentyl ring, subsequent treatment with acid could generate a secondary carbocation. A 1,2-alkyl shift would lead to a more stable tertiary carbocation within a six-membered ring, which could then be trapped by a nucleophile. This process is driven by the relief of ring strain and the formation of a more stable carbocation. stackexchange.com

Ring Contraction: Reactions such as the Favorskii rearrangement could theoretically be employed to contract the ring to a cyclobutane (B1203170) derivative. researchgate.net This would require the synthesis of an α-halocyclopentanone precursor prior to the formation of the thiazole ring. The rearrangement proceeds via a cyclopropanone (B1606653) intermediate, ultimately yielding a carboxylic acid derivative with a smaller ring system. researchgate.net

Direct and selective functionalization of C-H bonds is a powerful tool in modern synthetic chemistry. Palladium-catalyzed C–H activation strategies have been successfully applied to various cycloalkane systems. nih.gov For this compound, it is conceivable that a directing group, potentially the amine or a derivative thereof, could facilitate the selective arylation or alkylation of a specific C-H bond on the cyclopentyl ring. For example, transannular C–H arylation has been demonstrated for cyclopentane (B165970) carboxylic acids, showing high regioselectivity for the γ-position. nih.gov Applying similar logic, derivatization of the 4-amino group into a suitable directing group could enable site-selective functionalization of the cyclopentyl ring, providing access to derivatives that would be challenging to synthesize otherwise.

The introduction of substituents onto the cyclopentyl ring can be achieved through two primary strategies: building the thiazole ring from an already functionalized cyclopentyl precursor or by direct functionalization of the existing ring.

Precursor Functionalization: This is the more conventional approach. Starting with a substituted cyclopentanone (B42830) or cyclopentyl carboxylic acid, various functional groups (e.g., hydroxyl, alkyl, aryl) can be incorporated. For example, a 3-hydroxycyclopentanone (B2513457) could be used as a starting material, which, after conversion to an α-haloketone and reaction with a thiourea derivative, would yield a this compound with a hydroxyl group on the cyclopentyl ring.

Direct Functionalization: Direct introduction of substituents onto the saturated cyclopentyl ring is more challenging but can be accomplished through radical reactions. For instance, free-radical halogenation (e.g., with N-bromosuccinimide) could introduce a bromine atom, which can then be substituted by various nucleophiles to introduce groups like hydroxyls, amines, or cyano functions. The selectivity of such radical reactions can sometimes be low, leading to mixtures of products.

Synthesis of Advanced Derivatives with Tailored Chemical Functionalities

The synthesis of thiazole-fused ring systems, particularly thiazolo[3,2-a]pyrimidines, represents a key strategy for creating advanced derivatives of this compound. The true utility of these reactions lies in the ability to tailor the chemical functionalities of the final product by carefully selecting the condensation partner. researchgate.netnih.gov

The choice of the 1,3-dielectrophile in the annulation reaction directly dictates the substitution pattern on the newly formed pyrimidine ring.

Using β-ketoesters (e.g., ethyl acetoacetate) introduces a methyl group and a carbonyl function. researchgate.net

Employing malonic esters or their derivatives can introduce hydroxyl or amino groups at positions 5 and 7 of the thiazolo[3,2-a]pyrimidine system.

Reactions with α,β-unsaturated carbonyl compounds allow for the incorporation of aryl or alkyl substituents at two different positions on the pyrimidine ring. researchgate.net

Utilizing ketonitriles or cyanoacetamides as reaction partners can introduce cyano or carboxamide functionalities, which are valuable handles for further chemical modification. nih.gov

Creation of Conjugates and Polymeric Precursors

The 2-aminothiazole scaffold, the core of this compound, is a versatile precursor for the synthesis of functional polymers and molecular conjugates. researchgate.net The primary amino group serves as a key handle for polymerization and conjugation reactions.

Polymerization: The chemical oxidative polymerization of the parent 2-aminothiazole (AT) has been successfully demonstrated using oxidants like copper chloride (CuCl₂) in aqueous solutions. mdpi.com This process yields poly(2-aminothiazole) (PAT), a conducting polymer. mdpi.com It is anticipated that this compound would undergo a similar polymerization, with the cyclopentyl group potentially influencing the polymer's solubility, thermal stability, and morphological properties. The polymerization reaction for the parent 2-aminothiazole proceeds via two proposed tautomeric forms, as shown in the reaction scheme below. mdpi.com

Table 1: Conditions for Chemical Oxidative Polymerization of 2-Aminothiazole (AT) mdpi.com

| Parameter | Condition/Value | Resulting Polymer Yield |

|---|---|---|

| Oxidant | Copper Chloride (CuCl₂) | High (up to 81%) |

| Solvent | Aqueous Solution | Effective Medium |

| Temperature | 70 °C | Optimized Condition |

| Time | 48 hours | Optimized Duration |

| Oxidant/Monomer Ratio | 0.2 | Optimized Ratio |

Molecular Conjugation: The amino group of 2-aminothiazoles readily reacts with various electrophiles to form stable conjugates. This is a common strategy in medicinal chemistry to link the thiazole core to other pharmacophores or functional moieties. mdpi.com Common conjugation reactions include:

Acylation: Reaction with acyl chlorides or anhydrides to form amide conjugates. This has been used to produce a wide range of biologically active molecules. mdpi.comnih.gov

Reaction with Isothiocyanates: The addition of the amino group to an isothiocyanate yields thiazolyl-thiourea derivatives, a class of compounds investigated for their therapeutic potential. mdpi.com

These conjugation methods are directly applicable to this compound, allowing for its incorporation into larger, more complex molecular architectures.

Exploration of Supramolecular Assembly Motifs

The supramolecular chemistry of this compound is dictated by the potential for non-covalent interactions, which are crucial for crystal engineering and the formation of higher-order structures. The key motifs are derived from its molecular structure:

Hydrogen Bonding: The primary amine group (-NH₂) is a potent hydrogen bond donor, while the ring nitrogen atom is a hydrogen bond acceptor. solubilityofthings.com This donor-acceptor capability allows the molecules to form predictable hydrogen-bonding networks, such as chains or dimers, which are fundamental to supramolecular assembly. solubilityofthings.com

π-π Stacking: The thiazole ring is an aromatic system, making it capable of engaging in π-π stacking interactions. sciepub.com These interactions, though weaker than hydrogen bonds, contribute to the stabilization of crystal lattices and molecular assemblies.

Van der Waals Forces: The non-polar cyclopentyl group will primarily interact through weaker Van der Waals forces, influencing the packing and steric arrangement of the molecules in a solid state.

While specific crystallographic studies on this compound are not available, the known ability of the parent 2-aminothiazole to engage in hydrogen bonding suggests a high potential for forming structured supramolecular assemblies. solubilityofthings.com

Mechanistic Investigations of Key Transformation Reactions

Understanding the mechanisms of reactions involving the 2-aminothiazole core is essential for controlling reaction outcomes and designing efficient synthetic pathways.

Reaction Pathway Elucidation through Kinetic Studies

Kinetic studies on reactions involving thiazole derivatives provide quantitative insight into their reactivity. For instance, the kinetics of the chemical oxidative polymerization of the parent 2-aminothiazole (AT) have been investigated in detail. mdpi.com The study determined the reaction orders and apparent activation energy, offering a model for understanding the polymerization of its derivatives.

Table 2: Kinetic Parameters for the Polymerization of 2-Aminothiazole (AT) mdpi.com

| Parameter | Value | Description |

|---|---|---|

| Reaction Order (Monomer) | 1.14 | Indicates a near first-order dependence on the monomer concentration. |

| Reaction Order (Oxidant) | 0.97 | Indicates a near first-order dependence on the oxidant concentration. |

| Apparent Activation Energy | 21.57 kJ/mol | The minimum energy required to initiate the polymerization reaction. |

Furthermore, kinetic studies of nucleophilic substitution on halogenated thiazoles have shown that these reactions typically follow second-order kinetics. sciepub.com Such studies are crucial for optimizing reaction conditions and for designing chemical reactors for large-scale synthesis. sciepub.com

Identification of Intermediates and Transition States

The identification of transient species is key to confirming reaction mechanisms. For the synthesis of the 2-aminothiazole ring itself, a widely accepted mechanism is the Hantzsch synthesis. Mechanistic studies propose that this reaction proceeds through several key intermediates. nih.gov

Initial Adduct: Nucleophilic attack of the thioamide sulfur on the α-haloketone.

Hydroxythiazoline Intermediate: Subsequent intramolecular cyclization. nih.gov

Dehydration: Elimination of water to form the aromatic thiazole ring.

In a proposed mechanism for a one-pot synthesis of 2-aminothiazoles using a nanocatalyst, the following intermediates were suggested rsc.org:

An α-chloroketone intermediate formed by the reaction of a ketone with TCCA (trichloroisocyanuric acid).

A thiol adduct formed from the nucleophilic attack of thiourea.

A cyclic thiazole salt which, upon neutralization, yields the final 2-aminothiazole product. rsc.org

Complex cycloaddition reactions of thiazole derivatives have also been shown to proceed through a series of intermediates, including zwitterions, cyclobutenes, and thiazepines, before arriving at the final product. wikipedia.org

Solvent Effects and Catalytic Influence on Reaction Outcomes

The choice of solvent and the use of a catalyst can dramatically influence the rate, yield, and even the pathway of reactions involving 2-aminothiazoles.

Solvent Effects: The solubility of 2-aminothiazoles is generally higher in polar solvents due to the presence of nitrogen and sulfur atoms capable of interacting with the solvent. solubilityofthings.com The amino group can be protonated under acidic conditions, further increasing solubility in aqueous media. solubilityofthings.com The Hantzsch synthesis and subsequent derivatizations are often performed in polar solvents like ethanol (B145695). mdpi.com However, alternative methods have been developed, including solvent-free syntheses under microwave irradiation, which offer environmental benefits and potentially faster reaction times. researchgate.net

Catalytic Influence: Catalysts are pivotal in many syntheses of and reactions involving thiazoles.

In one-pot syntheses of 2-aminothiazoles, the presence of a catalyst was found to be essential for the reaction to proceed at all. rsc.org

The catalytic activity of a novel magnetic nanocomposite was evaluated by testing different catalyst amounts and temperatures to optimize product yield. rsc.org

Table 3: Effect of Catalyst and Solvent on a Model 2-Aminothiazole Synthesis rsc.org

| Entry | Catalyst Amount (g) | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | 0 | EtOH | 80 | 0 |

| 2 | 0.005 | EtOH | 80 | 75 |

| 3 | 0.01 | EtOH | 80 | 96 |

| 4 | 0.015 | EtOH | 80 | 96 |

| 5 | 0.01 | H₂O | 80 | 55 |

This data clearly demonstrates that the catalyst is mandatory and that ethanol is a superior solvent for this particular transformation, highlighting the critical role of systematic optimization in synthetic chemistry. rsc.org

Spectroscopic and Structural Elucidation of 2 Cyclopentylthiazol 4 Amine and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis and Coupling Constants

The ¹H NMR spectrum of 2-Cyclopentylthiazol-4-amine is expected to exhibit distinct signals corresponding to the protons of the cyclopentyl group, the thiazole (B1198619) ring, and the amine group.

Thiazole Ring Proton: The proton at the C5 position of the thiazole ring (H5) is anticipated to appear as a singlet in the aromatic region. For the parent 2-aminothiazole (B372263), the chemical shifts for the thiazole protons are observed at approximately 6.53 ppm (H5) and 6.93 ppm (H4). chemicalbook.com In this compound, the H5 proton signal would likely be found in a similar range, influenced by the electronic effects of the adjacent amine and cyclopentyl groups.

Cyclopentyl Group Protons: The cyclopentyl substituent will give rise to a set of complex multiplets in the aliphatic region of the spectrum. The methine proton directly attached to the thiazole ring (at C1' of the cyclopentyl group) is expected to be the most deshielded of the cyclopentyl protons due to the influence of the aromatic ring. The remaining methylene (B1212753) protons of the cyclopentyl ring will appear as overlapping multiplets at higher fields.

Amine Group Protons: The protons of the primary amine group (-NH₂) will typically appear as a broad singlet. Its chemical shift can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding.

Predicted ¹H NMR Data for this compound:

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

|---|---|---|---|

| H5 (Thiazole) | ~6.5-7.0 | s | N/A |

| NH₂ | Variable (broad) | s (br) | N/A |

| CH (Cyclopentyl, C1') | ~3.0-3.5 | m | - |

| CH₂ (Cyclopentyl, C2', C5') | ~1.8-2.2 | m | - |

| CH₂ (Cyclopentyl, C3', C4') | ~1.5-1.8 | m | - |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Assignments

The ¹³C NMR spectrum provides valuable information about the carbon skeleton of the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom.

Thiazole Ring Carbons: The carbon atoms of the thiazole ring are expected to resonate in the downfield region. Based on data for 2-aminothiazole and other 2-substituted thiazoles, the C2 carbon, bonded to the cyclopentyl group and a nitrogen atom, would be significantly deshielded. asianpubs.orgchemicalbook.com The C4 carbon, attached to the amine group, and the C5 carbon would also appear in the aromatic region.

Cyclopentyl Group Carbons: The carbons of the cyclopentyl group will appear in the aliphatic region. The methine carbon (C1') directly attached to the thiazole ring will be the most downfield of the cyclopentyl carbons. The remaining methylene carbons will have chemical shifts characteristic of saturated hydrocarbons.

Predicted ¹³C NMR Data for this compound:

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 (Thiazole) | ~165-175 |

| C4 (Thiazole) | ~140-150 |

| C5 (Thiazole) | ~100-110 |

| C1' (Cyclopentyl) | ~35-45 |

| C2', C5' (Cyclopentyl) | ~30-35 |

| C3', C4' (Cyclopentyl) | ~25-30 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural Connectivity

Two-dimensional NMR experiments are indispensable for the complete structural elucidation of this compound and its derivatives.

COSY (Correlation Spectroscopy): This experiment would reveal the proton-proton coupling network. For the cyclopentyl group, COSY would show correlations between the methine proton (C1'-H) and the adjacent methylene protons (C2'-H₂ and C5'-H₂), and subsequently between the other methylene protons, confirming the cyclic structure.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of the protonated carbons in both the thiazole ring (C5-H5) and the cyclopentyl group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about long-range (2-3 bond) correlations between protons and carbons. Key correlations would be expected between the cyclopentyl methine proton (C1'-H) and the thiazole carbons (C2 and potentially C5), as well as between the thiazole H5 proton and the C4 and C2 carbons. These correlations are crucial for confirming the attachment of the cyclopentyl group to the C2 position of the thiazole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments reveal through-space proximity of protons. This could be particularly useful in determining the preferred conformation of the cyclopentyl ring relative to the thiazole ring by observing NOEs between specific protons on each moiety.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides complementary information to NMR by probing the vibrational modes of the molecule. This is particularly useful for identifying functional groups and for conformational analysis.

Characteristic Absorption Bands for Thiazole Ring and Amine Group

The IR and Raman spectra of this compound would be characterized by absorption bands corresponding to the vibrations of the thiazole ring and the amine group.

Amine Group Vibrations: The N-H stretching vibrations of the primary amine group are expected to appear as two bands in the region of 3300-3500 cm⁻¹. The N-H bending (scissoring) vibration typically appears around 1600-1650 cm⁻¹. tandfonline.commdpi.com

Thiazole Ring Vibrations: The thiazole ring exhibits several characteristic vibrations. The C=N and C=C stretching vibrations are expected in the 1500-1650 cm⁻¹ region. semanticscholar.orgmdpi.com The C-S stretching vibration often appears in the 600-800 cm⁻¹ range. researchgate.net Ring breathing modes are also characteristic and can be observed in the Raman spectrum. researchgate.netrsc.org

Cyclopentyl Group Vibrations: The C-H stretching vibrations of the cyclopentyl group will be observed just below 3000 cm⁻¹. The CH₂ scissoring and wagging vibrations will appear in the 1400-1500 cm⁻¹ and 1200-1350 cm⁻¹ regions, respectively.

Predicted Vibrational Frequencies for this compound:

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|

| N-H stretch (amine) | 3300-3500 |

| C-H stretch (aliphatic) | 2850-2960 |

| C=N / C=C stretch (thiazole) | 1500-1650 |

| N-H bend (amine) | 1600-1650 |

| CH₂ bend (cyclopentyl) | 1400-1500 |

| C-S stretch (thiazole) | 600-800 |

Conformational Analysis via Vibrational Signatures

The cyclopentyl ring is not planar and can exist in various conformations, such as the envelope and twist forms. The substitution on the ring can influence the conformational equilibrium. doi.orglmaleidykla.lt Vibrational spectroscopy can be a sensitive probe of these conformational changes.

Different conformers of the cyclopentyl ring would likely give rise to slightly different vibrational frequencies, particularly for the modes involving the cyclopentyl skeleton. By analyzing the spectra at different temperatures or in different solvents, it may be possible to identify the presence of multiple conformers and to determine the more stable conformation. doi.org For instance, the C-C stretching and ring deformation modes of the cyclopentyl group could show temperature-dependent changes in their band shapes or the appearance of new shoulders, indicative of a conformational equilibrium. lmaleidykla.lt

Hydrogen Bonding Interactions and Molecular Associations

The molecular architecture of this compound, featuring both hydrogen bond donors (the -NH₂ group) and acceptors (the lone pair electrons on the thiazole ring's nitrogen and sulfur atoms), facilitates the formation of extensive hydrogen bonding networks. These non-covalent interactions are pivotal in defining the compound's solid-state structure and its associations in solution.

In the solid state, 2-aminothiazole derivatives commonly form centrosymmetric dimers through intermolecular hydrogen bonds. nih.govresearchgate.net The primary amine group of one molecule acts as a hydrogen bond donor to the heterocyclic nitrogen atom of a neighboring molecule, and vice versa. This interaction typically results in a characteristic R²₂(8) graph-set motif. nih.govresearchgate.net It is highly probable that this compound engages in similar dimeric associations, where the N-H···N hydrogen bonds create a stable, repeating supramolecular structure.

Beyond self-association, the amine and thiazole moieties can participate in hydrogen bonding with other molecules, such as solvents or co-crystal formers. In protic solvents, the solvent molecules can compete for hydrogen bonding sites, disrupting the dimer formation observed in the solid state. The ability to form these specific and directional interactions is crucial for the molecular recognition processes that underpin many of the biological activities associated with aminothiazole derivatives.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable technique for probing the electronic structure of this compound, particularly the transitions involving the aminothiazole chromophore.

Identification of Electronic Transitions within the Thiazole Chromophore

The UV-Vis absorption spectrum of this compound is characterized by electronic transitions within the aminothiazole moiety, which acts as the principal chromophore. The spectrum is expected to show intense absorption bands corresponding to π → π* transitions associated with the conjugated π-electron system of the thiazole ring and the exocyclic amine group. These high-energy transitions typically occur in the shorter wavelength UV region.

Additionally, the presence of nitrogen and sulfur atoms with non-bonding (n) electrons gives rise to n → π* transitions. These transitions are generally of lower intensity and occur at longer wavelengths compared to π → π* transitions. The UV spectrum for the parent compound, 2-aminothiazole, shows a maximum absorption (λmax) around 260-270 nm, which is primarily attributed to a π → π* transition. nist.gov The cyclopentyl group, being a saturated alkyl substituent, is not expected to significantly alter the position of these absorption bands, though minor shifts may occur.

Solvatochromic Effects on Electronic Spectra

Solvatochromism describes the change in the position, and sometimes intensity, of a compound's UV-Vis absorption bands as the polarity of the solvent is varied. wikipedia.org This phenomenon arises from differential solvation of the ground and excited electronic states of the molecule. nih.gov For 2-aminothiazole derivatives, an increase in solvent polarity often leads to a bathochromic shift (a shift to longer wavelengths, or a "red shift") of the π → π* absorption band. researchgate.net

This positive solvatochromism occurs because the excited state of the aminothiazole chromophore is typically more polar than the ground state. Polar solvents, particularly those capable of hydrogen bonding, stabilize the more polar excited state to a greater extent than the ground state. wikipedia.orgnih.gov This reduces the energy gap between the two states, resulting in the absorption of lower-energy (longer wavelength) light. The magnitude of this shift can provide insights into the change in dipole moment upon electronic excitation.

The following table illustrates the expected solvatochromic behavior of this compound in a range of solvents with varying polarities.

| Solvent | Polarity Index | Expected λmax (nm) | Type of Shift |

|---|---|---|---|

| n-Hexane | 0.1 | ~265 | Reference (Nonpolar) |

| Dichloromethane | 3.1 | ~268 | Bathochromic |

| Acetone | 5.1 | ~270 | Bathochromic |

| Ethanol (B145695) | 5.2 | ~274 | Bathochromic |

| Methanol | 6.6 | ~275 | Bathochromic |

| Water | 10.2 | ~278 | Bathochromic |

Quantitative Analysis by Spectrophotometric Methods

UV-Vis spectrophotometry provides a straightforward and reliable method for the quantitative analysis of this compound in solution. The method is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

The relationship is expressed as: A = εbc

Where:

A is the absorbance (unitless)

ε (epsilon) is the molar absorptivity, a constant specific to the compound at a given wavelength (L mol⁻¹ cm⁻¹)

b is the path length of the cuvette (typically 1 cm)

c is the concentration of the compound (mol L⁻¹)

To perform a quantitative analysis, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). Plotting absorbance versus concentration yields a linear graph, the slope of which corresponds to the molar absorptivity. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating its concentration from the calibration curve. This method is widely used in pharmaceutical analysis for its simplicity, speed, and accuracy. researchgate.netnih.gov

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for confirming the molecular weight and elucidating the structure of this compound through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to four or more decimal places. nih.govexcli.de This precision allows for the unambiguous determination of the elemental formula of a compound. The theoretical monoisotopic mass of this compound (C₈H₁₂N₂S) is calculated to be 168.0772 Da.

Formula: C₈H₁₂N₂S

Monoisotopic Mass Calculation:

8 x C (12.000000) = 96.000000

12 x H (1.007825) = 12.093900

2 x N (14.003074) = 28.006148

1 x S (31.972071) = 31.972071

Total Exact Mass = 168.077119 Da

An HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap mass analyzer, can measure the m/z of the molecular ion [M+H]⁺ (169.0849 Da) with sufficient accuracy to confirm this specific formula and distinguish it from other potential isobaric compounds (molecules with the same nominal mass but different elemental compositions).

The fragmentation pattern observed in the mass spectrum provides further structural confirmation. For aliphatic amines, a dominant fragmentation pathway is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orglibretexts.org In the case of this compound, a key fragmentation would be the cleavage of the bond between the cyclopentyl ring and the thiazole ring. Another likely fragmentation involves the cleavage of the thiazole ring itself, a common pattern for such heterocyclic systems. mdpi.comresearchgate.net The mass spectrum of the parent 2-aminothiazole shows major fragments at m/z 100 (molecular ion) and m/z 58. nih.gov For the cyclopentyl derivative, characteristic fragments would include the loss of the cyclopentyl radical and subsequent ring fissions.

Fragmentation Pathways and Structural Information from MS/MS

Tandem mass spectrometry (MS/MS) provides invaluable information regarding the structure of this compound by inducing fragmentation of the protonated molecular ion and analyzing the resulting product ions. While specific experimental data for this exact molecule is not publicly available, the fragmentation pathways can be predicted based on the known fragmentation patterns of aminothiazoles, alkyl-substituted heterocycles, and cyclopentyl moieties. libretexts.orgmiamioh.edu

The primary fragmentation events are expected to involve the cleavage of the cyclopentyl ring and the thiazole core. Alpha-cleavage adjacent to the amino group is a characteristic fragmentation pathway for amines. miamioh.edu For this compound, this would involve the bond between the cyclopentyl group and the thiazole ring.

Key Predicted Fragmentation Pathways:

Loss of the Cyclopentyl Radical: A primary fragmentation is the homolytic cleavage of the C-C bond between the thiazole ring and the cyclopentyl substituent, resulting in the loss of a cyclopentyl radical (•C₅H₉). This would produce a stable, resonance-delocalized thiazole-containing cation.

Ring Fission of Cyclopentyl Group: The cyclopentyl ring itself can undergo fragmentation, typically through the loss of neutral alkenes like ethylene (B1197577) (C₂H₄) or propene (C₃H₆) via retro-Diels-Alder-type reactions or other rearrangements.

Thiazole Ring Cleavage: The thiazole ring, being aromatic, is relatively stable. wikipedia.org However, under higher collision energies, it can fragment. Common pathways for thiazole rings include the cleavage of the C-S and C-N bonds, leading to smaller sulfur- and nitrogen-containing fragments. For instance, the loss of a thioformyl (B1219250) radical (•CHS) or hydrogen isothiocyanate (HNCS) could be observed.

These pathways allow for the confirmation of the core structure and the nature of the substituent. The precise masses of the fragment ions, as determined by high-resolution mass spectrometry, can be used to deduce their elemental composition, further corroborating the proposed fragmentation mechanisms. nih.gov

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Proposed Structure of Fragment |

|---|---|---|---|

| 169.10 | 100.04 | C₅H₉• (Cyclopentyl radical) | Protonated 2-aminothiazole cation |

| 169.10 | 141.07 | C₂H₄ (Ethene) | [M+H - C₂H₄]⁺ |

| 169.10 | 114.05 | C₄H₇• (Butenyl radical) | [M+H - C₄H₇]⁺ |

Hyphenated Techniques (e.g., LC-MS) for Purity Assessment

Hyphenated techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS), are indispensable for the purity assessment of pharmaceutical compounds like this compound. kuleuven.be This method combines the powerful separation capabilities of liquid chromatography with the high sensitivity and specificity of mass spectrometry. kuleuven.be

An LC-MS method for purity assessment would typically involve a reversed-phase HPLC column (e.g., C18) to separate the target compound from any impurities, starting materials, or by-products. The mobile phase would likely consist of a gradient of water and an organic solvent (like acetonitrile (B52724) or methanol) with a small amount of acid (e.g., formic acid) to ensure protonation of the analyte for positive ion mode ESI-MS detection.

The mass spectrometer detects the eluted compounds, providing two key pieces of information:

Retention Time (from LC): This is characteristic of the compound under specific chromatographic conditions and helps in its identification.

Mass-to-Charge Ratio (from MS): This provides molecular weight information, confirming the identity of the main peak as this compound and allowing for the tentative identification of impurities based on their molecular weights.

By integrating the area of the chromatographic peak for the main compound and comparing it to the total area of all detected peaks (at a relevant wavelength in a UV detector or by total ion current in the MS), a percentage purity can be calculated. LC-MS/MS can be further employed to fragment the ions of impurity peaks, providing structural clues for their identification. wjgnet.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. nih.gov For a compound like this compound, this technique provides precise details on its molecular geometry, conformation, and the interactions that govern its crystal packing.

Determination of Molecular Geometry and Bond Parameters

Single-crystal X-ray diffraction analysis would yield the precise coordinates of each atom in the crystal lattice. From these coordinates, key molecular geometry parameters can be calculated. While a crystal structure for this compound is not available, data from related 2-aminothiazole structures can provide expected values. uq.edu.aunih.govresearchgate.net

The thiazole ring is expected to be essentially planar due to its aromatic character. nih.gov The bond lengths within the ring (C-S, C-N, C=C) would reflect their partial double-bond character. The exocyclic C-N bond of the amino group is expected to be shorter than a typical C-N single bond, indicating some degree of π-conjugation between the amino group's lone pair and the thiazole ring. The cyclopentyl ring would likely adopt an envelope or twist conformation to minimize steric strain.

| Parameter | Typical Value (Å or °) | Comment |

|---|---|---|

| S1-C2 Bond Length | ~1.75 Å | Typical for C-S in thiazoles |

| N3-C4 Bond Length | ~1.32 Å | Partial double bond character |

| C4-C5 Bond Length | ~1.37 Å | Aromatic C=C bond |

| C4-N(amino) Bond Length | ~1.36 Å | Shortened due to resonance |

| C2-N3-C4 Bond Angle | ~110° | Typical endocyclic angle |

Analysis of Intermolecular Interactions and Crystal Packing

The solid-state structure of this compound will be heavily influenced by intermolecular interactions, particularly hydrogen bonding. The amino group (-NH₂) provides two hydrogen bond donors, while the ring nitrogen (N3) acts as a hydrogen bond acceptor.

It is highly probable that the crystal structure will feature strong N-H···N hydrogen bonds, forming dimers or extended chains. uq.edu.aunih.gov In these interactions, the amino group of one molecule donates a proton to the thiazole ring nitrogen of an adjacent molecule. This is a common and robust supramolecular synthon in aminothiazole and aminopyridine chemistry. The second amino hydrogen may form weaker interactions with the thiazole sulfur atom or other acceptors.

Polymorphism and Solid-State Conformational Variability

Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical consideration in pharmaceutical science. Different polymorphs can have different physical properties, such as solubility and stability. For this compound, the potential for polymorphism is significant.

This potential arises from two main sources:

Conformational Flexibility: The cyclopentyl ring is flexible, and the C-C bond connecting it to the thiazole ring can rotate. Different, low-energy conformations of the cyclopentyl group or different rotational orientations (torsion angles) could be "frozen" in different crystal lattices, leading to conformational polymorphs.

Variable Hydrogen-Bonding Networks: While the N-H···N hydrogen bond is a strong and predictable interaction, alternative hydrogen-bonding patterns, though less stable, might be possible under different crystallization conditions (e.g., different solvents, temperatures). uq.edu.aunih.gov This could lead to different packing arrangements and thus different polymorphs.

The identification and characterization of potential polymorphs would require screening various crystallization conditions and analyzing the resulting solids using techniques like X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and solid-state NMR.

No Specific Computational or Theoretical Studies Found for this compound

Following a comprehensive search of scientific literature and computational chemistry databases, no specific theoretical or computational studies detailing the quantum chemical properties of this compound were identified. While extensive research exists on the computational analysis of various thiazole and aminothiazole derivatives, studies focusing specifically on the 2-cyclopentyl substituted variant are not publicly available.

Computational and theoretical chemistry are powerful tools for understanding the molecular structure, electronic properties, and reactivity of chemical compounds. Methodologies such as Density Functional Theory (DFT) and ab initio calculations are routinely used to predict molecular geometries, dipole moments, polarizability, and spectroscopic signatures (NMR, IR, UV-Vis). Furthermore, Frontier Molecular Orbital (FMO) theory, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides valuable insights into a molecule's reactivity and the likely sites for nucleophilic and electrophilic attack.

General studies on aminothiazole derivatives indicate that the thiazole ring and the amino group are key features influencing their electronic structure and reactivity. For instance, research on related compounds often involves optimizing their molecular geometries to find the most stable conformations and calculating electronic properties to understand their behavior in various chemical environments. Spectroscopic parameters are also frequently predicted to aid in the experimental characterization of these molecules. FMO analysis of aminothiazole scaffolds typically reveals the distribution of electron density, with the HOMO often localized on the aminothiazole ring system, indicating its propensity to act as an electron donor, while the LUMO's location suggests sites susceptible to receiving electrons.

However, without specific research dedicated to this compound, it is not possible to provide a detailed and scientifically accurate analysis of its computational and theoretical chemistry as requested. The precise influence of the cyclopentyl group at the 2-position on the thiazole ring's geometry, electronic properties, and reactivity remains uncharacterized in the scientific literature. Therefore, the generation of data tables and a thorough discussion of research findings for the specified subsections is not feasible at this time.

Computational and Theoretical Chemistry Studies of 2 Cyclopentylthiazol 4 Amine

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Reaction Mechanism Insights from Orbital Interactions

The reactivity and reaction mechanisms of 2-Cyclopentylthiazol-4-amine can be rationalized through the lens of frontier molecular orbital (FMO) theory. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the compound's behavior in chemical reactions. The energy and localization of these orbitals indicate the most probable sites for electrophilic and nucleophilic attack.

For this compound, the HOMO is predominantly localized on the electron-rich thiazole (B1198619) ring and the exocyclic amine group. This suggests that these regions are susceptible to attack by electrophiles. Conversely, the LUMO is primarily distributed over the thiazole ring, indicating its propensity to accept electrons from nucleophiles. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and chemical reactivity. A smaller energy gap generally correlates with higher reactivity.

Computational studies can map the electrostatic potential (ESP) surface of the molecule, which visually represents the charge distribution and predicts sites for non-covalent interactions. For this compound, the ESP would likely show a negative potential around the nitrogen and sulfur atoms of the thiazole ring and the nitrogen of the amine group, making them sites for hydrogen bonding and other electrophilic interactions.

Molecular Dynamics (MD) Simulations for Conformational Landscapes

Molecular dynamics simulations offer a powerful tool to explore the dynamic nature of this compound, providing a detailed picture of its conformational landscape and behavior in different environments.

Exploration of Conformational Flexibility of the Cyclopentyl and Thiazole Moieties

The thiazole ring itself is relatively planar, but the exocyclic amine group can exhibit some degree of rotational freedom. The planarity and orientation of this group can affect the electronic properties of the thiazole ring through conjugation.

Intermolecular Interactions and Solvent Effects in Solution

The behavior of this compound in solution is significantly influenced by its interactions with solvent molecules. MD simulations can explicitly model these interactions, providing insights into the solvation shell structure and the dynamics of solvent exchange. In protic solvents like water or methanol, the nitrogen atoms of the thiazole ring and the amine group can act as hydrogen bond acceptors, while the N-H protons of the amine group can act as hydrogen bond donors.

These simulations can quantify the strength and lifetime of these hydrogen bonds, which are crucial for understanding the solubility and reactivity of the compound in different media. The solvent can also influence the conformational preferences of the cyclopentyl ring and its orientation relative to the thiazole ring.

Reaction Pathway Modeling and Transition State Search

Computational modeling of reaction pathways provides a detailed understanding of the mechanisms of reactions involving this compound, including the identification of transient intermediates and transition states.

Computational Elucidation of Reaction Mechanisms

By employing quantum chemical methods such as Density Functional Theory (DFT), it is possible to map out the potential energy surface for a given reaction. This allows for the identification of the minimum energy path connecting reactants to products. For instance, in an electrophilic substitution reaction on the thiazole ring, computational models can determine whether the reaction proceeds via a concerted mechanism or a stepwise mechanism involving a stable intermediate. The calculations can pinpoint the exact structures of any intermediates and transition states along the reaction coordinate.

Energy Barriers and Reaction Rate Predictions